molecular formula C20H22N2O4 B3930118 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B3930118
M. Wt: 354.4 g/mol
InChI Key: CRUXKBSNDVRFNK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of alkyl or aryl-substituted compounds.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various physiological processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of the benzodioxin and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-16-7-3-2-6-15(16)21-10-12-22(13-11-21)20(23)19-14-25-17-8-4-5-9-18(17)26-19/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXKBSNDVRFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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